molecular formula C12H17N B1452342 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 32640-96-3

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1452342
CAS No.: 32640-96-3
M. Wt: 175.27 g/mol
InChI Key: RDKAHMCUWYYTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with several enzymes and proteins, including NADPH-generating enzymes and antioxidant enzymes. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s ability to enhance the activity of these enzymes suggests its potential as a therapeutic agent in conditions characterized by oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play pivotal roles in cellular defense mechanisms. Additionally, it modulates the activity of chaperone proteins, thereby reducing protein aggregation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways and inhibition of pro-apoptotic signals. The compound’s interaction with NADPH-generating enzymes enhances the cellular redox status, while its modulation of chaperone activity helps maintain protein homeostasis. These molecular interactions collectively contribute to the compound’s neuroprotective properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish with prolonged exposure to light and air. Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, although its potency may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, it can induce adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as NADPH oxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. The compound’s influence on these pathways can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Properties

IUPAC Name

4,4,6-trimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKAHMCUWYYTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696049
Record name 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32640-96-3
Record name 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.